molecular formula C14H18BBrO4 B8248998 3-Bromo-4-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

3-Bromo-4-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Cat. No.: B8248998
M. Wt: 341.01 g/mol
InChI Key: QDAAPNHFBIFZMD-UHFFFAOYSA-N
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Description

3-Bromo-4-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: is an organic compound with the molecular formula C14H18BBrO4 and a molecular weight of 341.01 g/mol . This compound is notable for its use in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of 1,3-di-n-butylimidazolium tribromide as a brominating reagent . The reaction is carried out under solvent-free conditions, which makes it more environmentally friendly.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The compound is typically stored under an inert atmosphere at temperatures between 2-8°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Palladium Catalysts: Used in cross-coupling reactions.

    Base: Such as potassium carbonate or sodium hydroxide, to facilitate the reaction.

    Solvents: Commonly used solvents include toluene, ethanol, and water.

Major Products:

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Substituted Benzaldehydes: Formed through nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of 3-Bromo-4-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde primarily involves its role as an intermediate in chemical reactions. The boronate ester group facilitates the formation of carbon-carbon bonds through cross-coupling reactions, while the bromine atom allows for further functionalization through substitution reactions .

Comparison with Similar Compounds

Uniqueness:

  • Functional Groups: The presence of both a bromine atom and a boronate ester group makes it highly versatile in organic synthesis.
  • Reactivity: Its ability to undergo both substitution and cross-coupling reactions provides a wide range of synthetic applications.

Properties

IUPAC Name

3-bromo-4-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BBrO4/c1-13(2)14(3,4)20-15(19-13)10-6-9(8-17)7-11(16)12(10)18-5/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDAAPNHFBIFZMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2OC)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BBrO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.01 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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